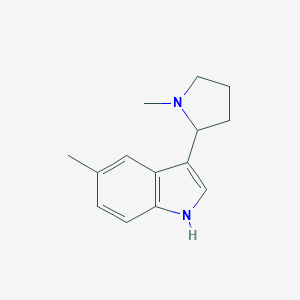
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole, commonly known as 5-MeO-MiPT, is a psychedelic compound belonging to the tryptamine family. It is a synthetic drug that has been used for research purposes, particularly in the field of neuroscience.
作用機序
5-MeO-MiPT acts on the serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. It is believed to modulate the release and uptake of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The exact mechanism of action of 5-MeO-MiPT is still not fully understood and requires further research.
生化学的および生理学的効果
The biochemical and physiological effects of 5-MeO-MiPT vary depending on the dose and route of administration. It has been reported to cause changes in perception, mood, and cognition. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. These effects are temporary and typically resolve within a few hours.
実験室実験の利点と制限
One advantage of using 5-MeO-MiPT in lab experiments is its ability to selectively target serotonin receptors in the brain. This makes it a useful tool for studying the role of these receptors in regulating mood and behavior. However, one limitation is that the effects of 5-MeO-MiPT can vary widely depending on the dose and route of administration. This can make it difficult to control for variables in experiments.
将来の方向性
There are several future directions for research on 5-MeO-MiPT. One area of interest is its potential therapeutic effects on mental health conditions such as depression and anxiety. Further research is needed to fully understand the mechanism of action of 5-MeO-MiPT and its effects on the brain. Additionally, there is a need for more studies on the long-term effects of 5-MeO-MiPT and its safety profile.
Conclusion:
In conclusion, 5-MeO-MiPT is a synthetic drug that has been used for scientific research purposes, particularly in the field of neuroscience. It acts on serotonin receptors in the brain and has been studied for its potential therapeutic effects on mental health conditions. While there are advantages to using 5-MeO-MiPT in lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand the effects of 5-MeO-MiPT and its potential as a therapeutic agent.
合成法
The synthesis of 5-MeO-MiPT involves the reaction between 5-methylindole and 2-methylpyrrolidine in the presence of a catalyst. The resulting product is then further purified to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
5-MeO-MiPT has been used in various scientific research studies, particularly in the field of neuroscience. It has been studied for its potential therapeutic effects on mental health conditions such as depression and anxiety. It has also been used to study the effects of serotonin receptors in the brain and their role in regulating mood and behavior.
特性
CAS番号 |
19137-69-0 |
|---|---|
製品名 |
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-5-6-13-11(8-10)12(9-15-13)14-4-3-7-16(14)2/h5-6,8-9,14-15H,3-4,7H2,1-2H3 |
InChIキー |
SMMNJQNEWMPPDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC=C2C3CCCN3C |
正規SMILES |
CC1=CC2=C(C=C1)NC=C2C3CCCN3C |
同義語 |
5-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



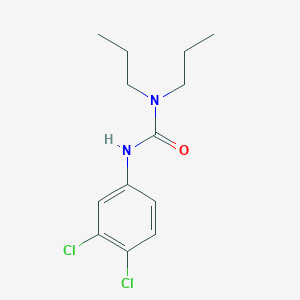
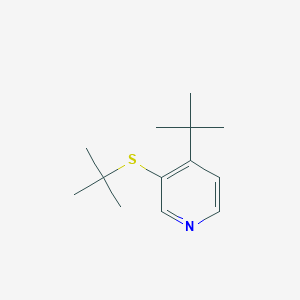
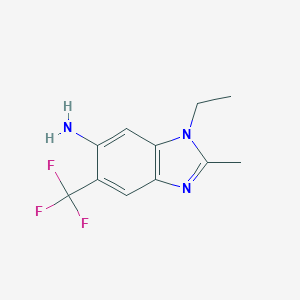


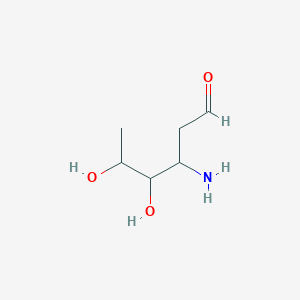

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
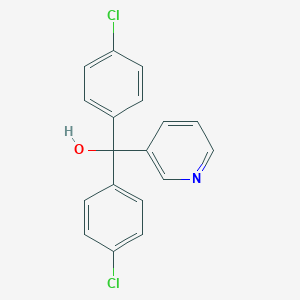

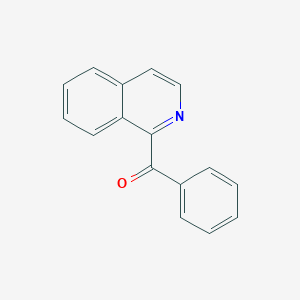
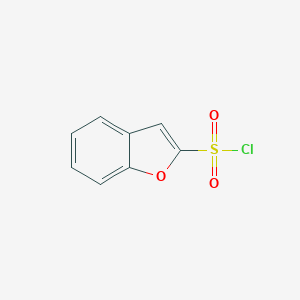
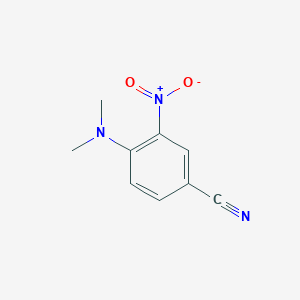
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)